molecular formula C11H10O3 B1362649 Methyl 3-methyl-2-benzofurancarboxylate CAS No. 2076-36-0

Methyl 3-methyl-2-benzofurancarboxylate

Cat. No. B1362649
CAS RN: 2076-36-0
M. Wt: 190.19 g/mol
InChI Key: HVUOTQOUAMXGLR-UHFFFAOYSA-N
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Patent
US07888384B2

Procedure details

Acetylchloride (6.7 mL, 91 mmol) was added dropwise to 750 mL dry methanol cooled on an ice-bath under N2 atmosphere. After completion of the addition, the solution was stirred at RT for 30 min. Subsequently, 16.0 g (90 mmol) 3-methyl benzo[b]furan-2-carboxylic acid was added and the solution was refluxed for 17 h under N2 atmosphere. The solution was cooled on an ice-bath to 0° C. and 500 mL ice-cold water was added. The resulting white precipitate was collected by filtration and washed with cold methanol. Yield: 16.1 g (94%) of a white solid. 1H-NMR (200 MHz, CDCl3): δ 7.72 (d, J=8 Hz, 1H), 7.60 (t, J=8 Hz, 1H), 7.53 (t, J=8 Hz, 1H), 7.41 (d, J=8 Hz, 1H), 4.08 (s, 3H), 2.73 (s, 3H) ppm.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)C.[CH3:5][C:6]1[C:7]2[CH:17]=[CH:16][CH:15]=[CH:14][C:8]=2[O:9][C:10]=1[C:11]([OH:13])=[O:12]>CO>[CH3:1][O:12][C:11]([C:10]1[O:9][C:8]2[CH:14]=[CH:15][CH:16]=[CH:17][C:7]=2[C:6]=1[CH3:5])=[O:13]

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
CC=1C2=C(OC1C(=O)O)C=CC=C2
Step Three
Name
ice
Quantity
500 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at RT for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice-bath under N2 atmosphere
ADDITION
Type
ADDITION
Details
After completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 17 h under N2 atmosphere
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled on an ice-bath to 0° C.
FILTRATION
Type
FILTRATION
Details
The resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cold methanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(=O)C=1OC2=C(C1C)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.